molecular formula C6H5F4N3O B3032011 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine CAS No. 92983-84-1

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B3032011
CAS RN: 92983-84-1
M. Wt: 211.12 g/mol
InChI Key: AXRKVXJOBKXCIL-UHFFFAOYSA-N
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Description

The compound "4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine" is a pyrimidin-4-amine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and potential applications in various fields, including pharmaceuticals and agriculture. The presence of fluorine atoms and a trifluoromethyl group in the compound suggests that it may exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds has been achieved through the reaction of 4-trichloromethyl-1H-pyrimidin-2-ones with 5-bromo-1,1,1-trichloro(fluoro)-4-methoxy-alk-3-en-2-ones, followed by reactions with amines, hydroxylamine, and hydrazines to afford a series of trichloromethylated pyrimidin-2-ones and related N-methylenaminones . Another method involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which demonstrates the versatility of fluorinated pyrimidines in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS. For example, the chemical shift assignment of similar compounds has been performed based on 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments . Additionally, crystal structure determination through single-crystal X-ray diffraction provides detailed insights into the molecular conformation and the intermolecular interactions present in the solid state .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can participate in a variety of chemical reactions. The presence of the amino group allows for further functionalization and the formation of new bonds. For instance, the reaction of trichloromethylated pyrimidin-2-ones with amines leads to the formation of alkylamine derivatives . The reactivity of these compounds can be further explored through molecular docking studies to understand their potential interactions with biological targets, as seen in the case of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine" can be inferred from related compounds. The introduction of fluorine atoms and trifluoromethyl groups typically affects the compound's lipophilicity, boiling point, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic structure of the compound . Additionally, the biological activities of these compounds, such as their pesticidal and antitumor activities, can be assessed through bioassays and structure-activity relationship studies .

properties

IUPAC Name

4-fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3O/c1-14-4-2(6(8,9)10)3(7)12-5(11)13-4/h1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKVXJOBKXCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575299
Record name 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine

CAS RN

92983-84-1
Record name 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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